2-Fluoro-5-piperidin-3-ylphenol;hydrobromide
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Description
Scientific Research Applications
Corrosion Inhibition
Research has shown that certain piperidine derivatives, including those similar to 2-Fluoro-5-piperidin-3-ylphenol; hydrobromide, exhibit properties useful in the inhibition of iron corrosion. Quantum chemical calculations and molecular dynamics simulations have been utilized to study these properties, revealing significant insights into the adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Neuroleptic Agent Synthesis
Piperidine derivatives have been synthesized for use in metabolic studies of neuroleptic agents. The synthesis process involves a series of reactions that highlight the compound's potential application in neurological research and treatment (Nakatsuka, Kawahara, & Yoshitake, 1981).
Antiproliferative Agents
Studies have developed novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, showing potent antiproliferative activity against various carcinoma cells. These findings suggest the potential therapeutic application of such compounds in cancer treatment (Prasad et al., 2009).
Reactivity in Chemical Reactions
Research into the reactivity of 2-fluoro-5-nitrothiophene with piperidine has provided insights into the rate-determining steps and mechanisms of these reactions. Such studies are crucial for understanding chemical interactions and developing more efficient synthesis methods for related compounds (Guanti et al., 1975).
Radiotracer Development
Piperidine-based compounds have been synthesized as radiotracers for studying cannabinoid receptors in the brain. This highlights their potential use in PET imaging and neurological research (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
2-fluoro-5-piperidin-3-ylphenol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.BrH/c12-10-4-3-8(6-11(10)14)9-2-1-5-13-7-9;/h3-4,6,9,13-14H,1-2,5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJNJGRHCNRCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.